molecular formula C13H9ClFNO2 B6374854 MFCD18313991 CAS No. 1261947-28-7

MFCD18313991

Cat. No.: B6374854
CAS No.: 1261947-28-7
M. Wt: 265.67 g/mol
InChI Key: ABPHGPKRWMARKN-UHFFFAOYSA-N
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Description

MFCD18313991 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18313991 involves several steps, including the use of specific reagents and catalysts. One common method involves the reaction of lactones with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion to give gem-dichloro-olefin derivatives. These compounds undergo reductive alkylation with organolithium reagents to furnish acetylene derivatives bearing substituents at their termini .

Industrial Production Methods

Industrial production of this compound typically involves continuous-flow synthesis in packed-bed reactors. This method allows for efficient production and scalability, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

MFCD18313991 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

MFCD18313991 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD18313991 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Properties

IUPAC Name

2-chloro-5-(2-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c14-11-4-1-7(5-10(11)13(16)18)9-3-2-8(17)6-12(9)15/h1-6,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPHGPKRWMARKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684492
Record name 4-Chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-28-7
Record name 4-Chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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